Acetamide, N-phenyl-2-(phenylsulfonyl)-

描述

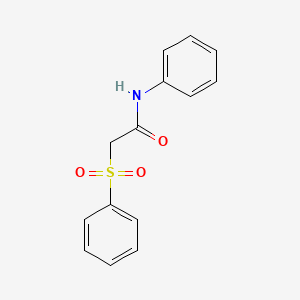

Acetamide, N-phenyl-2-(phenylsulfonyl)- is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)- typically involves the reaction of N-phenylacetamide with a sulfonyl chloride derivative. One common method is as follows:

Starting Materials: N-phenylacetamide and phenylsulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The N-phenylacetamide is dissolved in an appropriate solvent like dichloromethane. Phenylsulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)- can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

化学反应分析

Substitution Reactions

The sulfonyl group and α-carbon to the carbonyl are primary sites for nucleophilic substitution.

Mechanistic Insights :

-

The sulfonyl group’s electron-withdrawing nature activates the α-carbon for nucleophilic attack.

-

Hydrolysis under basic conditions proceeds via deprotonation of the amide nitrogen, facilitating sulfonate elimination .

Oxidation Reactions

The phenylsulfonyl moiety and acetamide group participate in oxidation processes.

Key Example :

In the presence of dimethyl sulfoxide (DMSO) as both solvent and oxidant, the α-carbon undergoes oxidation to form a ketone derivative (N-sulfonyl-2-aryloxoacetamide) . This reaction proceeds via a zwitterionic intermediate (Figure 1).

DFT Study :

-

Calculations confirm DMSO nucleophilically attacks the α-carbon, forming a zwitterionic transition state with an activation energy of ~37.2 kcal/mol .

Reduction Reactions

Reductive cleavage of the sulfonamide bond or acetamide group is achievable under specific conditions.

| Reaction Type | Conditions/Reagents | Outcome/Product | Reference |

|---|---|---|---|

| Sulfonyl group reduction | LiAlH₄ or catalytic hydrogenation | Conversion of sulfonyl (-SO₂-) to thioether (-S-) or sulfide (-SH) | |

| Amide reduction | BH₃·THF or LiAlH₄ | Reduction of acetamide to ethylamine derivatives |

Application Note :

Reduction pathways are critical for modifying biological activity, such as converting the sulfonamide into a bioisostere for drug design.

Cyclization and Rearrangement

The compound participates in tandem reactions involving cyclization or skeletal reorganization.

Example :

Under basic conditions, Acetamide, N-phenyl-2-(phenylsulfonyl)- undergoes a Dohmori–Smiles rearrangement, yielding benzhydryl products through aryl group migration (Scheme 1) .

Enzyme Inhibition Mechanisms

The compound interacts with enzymes via covalent or non-covalent binding.

| Target Enzyme | Interaction Mechanism | Biological Relevance | Reference |

|---|---|---|---|

| Carbonic anhydrase | Covalent binding to active-site zinc | Potential application in glaucoma and cancer therapy | |

| Cytotoxic activity | DNA intercalation or topoisomerase inhibition | Anticancer properties under preclinical study |

Structural Basis :

-

The sulfonyl group enhances solubility and binding affinity to hydrophobic enzyme pockets.

-

The acetamide nitrogen forms hydrogen bonds with catalytic residues (e.g., Thr199 in carbonic anhydrase).

Thermal and Photochemical Stability

The compound exhibits moderate stability under standard conditions but decomposes under extreme heat or UV exposure.

科学研究应用

Acetamide, N-phenyl-2-(phenylsulfonyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Acetamide, N-phenyl-2-(phenylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial activity. Additionally, the compound’s ability to interact with cellular proteins and DNA may underlie its anticancer properties.

相似化合物的比较

Similar Compounds

Acetanilide: Similar structure but lacks the sulfonyl group.

Sulfanilamide: Contains a sulfonyl group but differs in the acetamide moiety.

N-Phenylacetamide: Similar structure but without the sulfonyl group.

Uniqueness

Acetamide, N-phenyl-2-(phenylsulfonyl)- is unique due to the presence of both acetamide and sulfonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.

生物活性

Acetamide, N-phenyl-2-(phenylsulfonyl)- is an organic compound classified under sulfonamides, known for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

Acetamide, N-phenyl-2-(phenylsulfonyl)- features both an acetamide and a sulfonyl functional group, contributing to its unique reactivity and biological properties. The general structure can be represented as follows:

The biological activity of Acetamide, N-phenyl-2-(phenylsulfonyl)- is primarily attributed to its ability to inhibit specific enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition disrupts essential biochemical pathways in microorganisms, leading to its antimicrobial effects. Additionally, the compound may interact with cellular proteins and DNA, which could explain its anticancer properties .

Biological Activities

Acetamide, N-phenyl-2-(phenylsulfonyl)- exhibits a range of biological activities:

- Antimicrobial Activity : This compound has shown significant antibacterial and antifungal properties. It acts against various pathogens by disrupting their metabolic processes.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through interference with cellular signaling pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models .

Data Table: Biological Activity Overview

Case Studies

-

Antibacterial Evaluation :

A study evaluated the antibacterial efficacy of Acetamide derivatives against various bacterial strains. The results indicated that the compound exhibited potent activity against Gram-positive bacteria, with an IC50 value significantly lower than traditional antibiotics . -

Anticancer Research :

Research focusing on the anticancer properties demonstrated that Acetamide, N-phenyl-2-(phenylsulfonyl)- inhibited fibroblast growth factor receptor (FGFR) activity, affecting MAPK and PI3K/AKT signaling pathways. This inhibition led to reduced proliferation of cancer cells in vitro . -

Anti-inflammatory Studies :

In vivo models showed that the compound reduced edema and inflammation markers significantly compared to control groups. This suggests a potential therapeutic application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Acetamide, N-phenyl-2-(phenylsulfonyl)-, it is useful to compare it with similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Acetanilide | Acetamide only | Analgesic properties |

| Sulfanilamide | Sulfonamide only | Antibacterial properties |

| N-Phenylacetamide | Acetamide only | Limited antimicrobial activity |

| Acetamide, N-phenyl-2-(phenylsulfonyl)- | Both acetamide and sulfonamide | Broad spectrum antimicrobial and anticancer activity |

属性

IUPAC Name |

2-(benzenesulfonyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORAMBGUXPRUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404067 | |

| Record name | Acetamide, N-phenyl-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38010-31-0 | |

| Record name | Acetamide, N-phenyl-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。